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molecular formula C7H6N4O B1628332 4-(2H-Tetrazol-2-yl)phenol CAS No. 64001-12-3

4-(2H-Tetrazol-2-yl)phenol

Cat. No. B1628332
M. Wt: 162.15 g/mol
InChI Key: XWEZECGCHUPQKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08343990B2

Procedure details

The crude 4-(2H-tetrazol-2-yl)aniline (60 mg, 0372 mmol) was suspended in water (2 mL) and sulfuric acid (0.2 mL) before cooling to 0° C. An aqueous solution of sodium nitrite (26 mg, 0.565 mmol) in water (2 mL) was added. The mixture was stirred at 0° C. for 30 min. Additional water (1 mL) and sulfuric acid (0.37 mL) was added and the mixture heated at 120° C. for 1 hour. The reaction was then cooled and extracted 3 times with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate, filtered, concentrated and purified by preparative TLC eluting with 30% ethyl acetate/hexanes to give the desired phenol product as yellow solid. LRMS calc: 162.1; obs: 163.2 (M+1).
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step Two
Quantity
26 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four
Quantity
0.37 mL
Type
reactant
Reaction Step Five
Name
Quantity
1 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[N:1]1[N:2]([C:6]2[CH:12]=[CH:11][C:9](N)=[CH:8][CH:7]=2)[N:3]=[N:4][CH:5]=1.S(=O)(=O)(O)[OH:14].N([O-])=O.[Na+]>O>[N:1]1[N:2]([C:6]2[CH:12]=[CH:11][C:9]([OH:14])=[CH:8][CH:7]=2)[N:3]=[N:4][CH:5]=1 |f:2.3|

Inputs

Step One
Name
Quantity
60 mg
Type
reactant
Smiles
N=1N(N=NC1)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0.2 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
26 mg
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
0.37 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture heated at 120° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled
EXTRACTION
Type
EXTRACTION
Details
extracted 3 times with ethyl acetate
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative TLC
WASH
Type
WASH
Details
eluting with 30% ethyl acetate/hexanes

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N=1N(N=NC1)C1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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